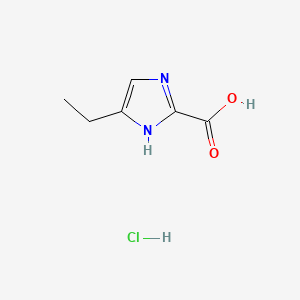![molecular formula C7H13ClN4O B6607681 2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride CAS No. 2839138-57-5](/img/structure/B6607681.png)
2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride, commonly known as 2-Oxa-4-azatricyclo[3.2.1.0(2,4)]octane hydrochloride or simply OAT, is an organic compound that has been used in a variety of scientific research applications. OAT is a highly versatile compound that has been used in a variety of experiments, ranging from biochemical studies to organic synthesis. OAT has been used to synthesize a variety of other compounds, including drugs, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
OAT has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the mechanism of action of various compounds, as well as in organic synthesis to synthesize a variety of other compounds, including drugs. OAT has also been used in a variety of other experiments, such as the synthesis of polymers and the preparation of catalysts.
Mécanisme D'action
The mechanism of action of OAT is not well understood. It is believed that OAT acts as a nucleophile, attacking the electrophilic centers of molecules and forming covalent bonds. This allows OAT to be used in a variety of organic syntheses, as well as in biochemical studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of OAT are not well understood. It is believed that OAT may have some effect on certain enzymes, as well as on the activity of certain hormones. However, further research is needed to determine the exact biochemical and physiological effects of OAT.
Avantages Et Limitations Des Expériences En Laboratoire
OAT has a number of advantages for use in lab experiments. It is relatively stable, making it easy to store and handle. It is also highly soluble in water, making it easy to use in a variety of experiments. However, OAT does have some limitations. It is not very soluble in organic solvents, making it difficult to use in organic syntheses. Additionally, OAT is not very reactive, making it difficult to use in certain biochemical studies.
Orientations Futures
There are a number of potential future directions for OAT. One potential direction is the use of OAT in drug synthesis, as it is a highly versatile compound that can be used in a variety of organic syntheses. Additionally, further research could be done to investigate the biochemical and physiological effects of OAT, as well as its potential applications in biochemical studies. Finally, further research could be done to investigate the potential uses of OAT in the synthesis of polymers and the preparation of catalysts.
Méthodes De Synthèse
OAT can be synthesized using a variety of methods. The most common method is a two-step process involving the condensation of 1-chloro-2-oxa-4-azatricyclo[3.2.1.0(2,4)]octane and 2-amino-1-methyl-1H-1,2,3-triazole. The first step involves the formation of a cyclic amide by reacting the two compounds in an aqueous solution of hydrochloric acid. The second step involves the hydrolysis of the cyclic amide to form the desired product, OAT.
Propriétés
IUPAC Name |
2-[1-(oxetan-3-yl)triazol-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-2-1-6-3-11(10-9-6)7-4-12-5-7;/h3,7H,1-2,4-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIXNSPKMATQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)




![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)

